Tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate
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Overview
Description
Tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate, also known as THPP, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential applications. THPP is a complex molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Scientific Research Applications
Organocatalyzed Synthesis
The compound tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate has been involved in organocatalyzed synthesis processes. Specifically, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile using bifunctional noncovalent organocatalysts has been disclosed. The structure of the synthesized compound was confirmed through various spectroscopic methods (Hozjan et al., 2023).
Anionic Cascade Recyclization
Research has also explored the treatment of related compounds with alkyl lithiums in THF at low temperatures, leading to rapid cascade reactions. For example, tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with various R groups have been treated to form tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This highlights the compound's utility in synthesizing novel heterocyclic structures through cascade reactions (Ivanov, 2020).
Synthesis of Halo-Substituted Derivatives
Further research has been conducted on the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates (X = H, Cl, Br) through diazotization of related amino compounds. A new method was developed, showcasing the chemical versatility and potential of this compound and its derivatives for synthesizing novel organic compounds (Ivanov et al., 2017).
Safety and Hazards
The safety data for Tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 7a-amino-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-7-16-5-4-12(9,13)8-14/h9H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPKVWJUNBJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCCC2(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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